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3-Methyl-8-azabicyclo[3.2.1]octane Documentation Hub

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  • Product: 3-Methyl-8-azabicyclo[3.2.1]octane
  • CAS: 1379149-40-2

Core Science & Biosynthesis

Foundational

Technical Guide: 3-Methyl-8-azabicyclo[3.2.1]octane Hydrochloride Salt

Executive Summary 3-Methyl-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine salt and a structural isomer of the naturally occurring alkaloid tropane. Unlike tropane (which is N-methylated), this compound featu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine salt and a structural isomer of the naturally occurring alkaloid tropane. Unlike tropane (which is N-methylated), this compound features a methyl substitution at the C3 position of the carbocyclic bridge, leaving the nitrogen atom unsubstituted (secondary amine). This structural nuance makes it a critical scaffold in medicinal chemistry, particularly in Structure-Activity Relationship (SAR) studies targeting monoamine transporters (DAT, SERT, NET) and nicotinic acetylcholine receptors (nAChRs).

This guide details the physicochemical profile, synthetic pathways, analytical characterization, and handling protocols for this compound, designed for researchers in neuropharmacology and organic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3]

The hydrochloride salt form enhances the water solubility and oxidative stability of the free base, facilitating its use in biological assays.

Nomenclature & Identification
PropertyDetail
IUPAC Name 3-Methyl-8-azabicyclo[3.2.1]octane hydrochloride
Common Name 3-Methylnortropane HCl
CAS Number (Free Base) 19701-44-1
CAS Number (HCl Salt) Not widely listed; typically synthesized in-situ or custom ordered
Molecular Formula C₈H₁₅N[1][2][3][4] · HCl
Molecular Weight 125.21 g/mol (Base) + 36.46 (HCl) ≈ 161.67 g/mol
SMILES CC1CC2CCC(C1)N2.Cl
Physical Properties
ParameterValue / Description
Appearance White to off-white crystalline solid.
Solubility Highly soluble in water, methanol, ethanol; insoluble in diethyl ether, hexane.
Hygroscopicity Moderate to High. The secondary amine salt can absorb atmospheric moisture; storage in a desiccator is required.
Melting Point Typical for tropane salts: >200°C (decomposition) . Exact value depends on stereochemistry (exo/endo).
Acidity (pKa) ~10.0–10.5 (Conjugate acid of secondary amine).

Synthetic Pathways & Manufacturing[7]

The synthesis of 3-methyl-8-azabicyclo[3.2.1]octane generally proceeds via the modification of nortropinone (8-azabicyclo[3.2.1]octan-3-one). The core challenge is controlling the stereochemistry at the C3 position (exo vs. endo methyl) and handling the nitrogen protecting group.

Core Synthetic Workflow

The most robust route utilizes a Wittig olefination followed by catalytic hydrogenation.

Synthesis Start N-Boc-Nortropinone (Starting Material) Inter1 Wittig Reaction (Ph3P=CH2) Start->Inter1 Inter2 3-Methylene Intermediate Inter1->Inter2 Alkene Formation Inter3 Hydrogenation (H2, Pd/C) Inter2->Inter3 Inter4 N-Boc-3-Methyl Derivative Inter3->Inter4 Reduction & Stereocontrol Deprotect Deprotection (HCl/Dioxane) Inter4->Deprotect Final 3-Methyl-8-azabicyclo[3.2.1]octane Hydrochloride Deprotect->Final Salt Formation

Figure 1: Synthetic route from N-Boc-nortropinone to the target HCl salt via Wittig olefination and hydrogenation.

Detailed Protocol: Salt Formation

If you have the free base (oil) and need to generate the stable HCl salt, follow this anhydrous precipitation method to ensure stoichiometry and purity.

Reagents:

  • 3-Methyl-8-azabicyclo[3.2.1]octane (Free Base)

  • Diethyl ether (Anhydrous)

  • HCl (2M or 4M solution in 1,4-dioxane or diethyl ether)

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the free base oil in 10 volumes of anhydrous diethyl ether. Ensure the solution is clear.

  • Acidification: Under a nitrogen atmosphere, chemically add the HCl solution dropwise at 0°C.

    • Observation: A white precipitate should form immediately.

  • Equilibration: Stir the suspension for 30 minutes at 0°C to ensure complete protonation.

  • Isolation: Filter the solid using a sintered glass funnel (porosity 3 or 4) under inert gas (argon/nitrogen) to prevent moisture absorption.

  • Washing: Wash the filter cake 3x with cold anhydrous ether to remove unreacted organic impurities.

  • Drying: Dry under high vacuum (<1 mbar) at room temperature for 12 hours.

Analytical Characterization

Validating the identity of this molecule requires distinguishing it from its N-methyl isomer (tropane) and determining the C3 stereochemistry.

NMR Spectroscopy Logic

The 8-azabicyclo[3.2.1]octane core has a distinct "bridgehead" signature.

  • ¹H NMR (D₂O or CD₃OD):

    • H1/H5 (Bridgehead): Look for broad multiplets around 3.5–4.0 ppm. In the HCl salt, these shift downfield due to the positive charge on the adjacent nitrogen.

    • C3-Methyl Group:

      • Exo-isomer: Methyl doublet typically appears around 0.9–1.1 ppm.

      • Endo-isomer: Methyl doublet often shifts slightly upfield due to shielding by the bridge.

    • N-H Protons: If run in DMSO-d6, the ammonium protons (NH₂⁺) will appear as a broad singlet around 8.5–9.5 ppm. Absence of an N-methyl singlet (usually ~2.7 ppm) confirms the nortropane structure.

Mass Spectrometry
  • Method: LC-MS (ESI+).

  • Expected Signal: [M+H]⁺ = 126.1 m/z.[5]

  • Fragmentation: Tropane derivatives often show a characteristic loss of the ethylene bridge or fragmentation of the pyrrolidine ring.

Analysis Sample Unknown Sample (White Solid) Step1 Solubility Test (Water vs. Ether) Sample->Step1 Decision1 Soluble in H2O? Insoluble in Ether? Step1->Decision1 Step2 LC-MS (ESI+) Decision2 Mass = 126.1? Step2->Decision2 Step3 1H NMR (D2O) Decision3 N-Me Singlet Absent? C-Me Doublet Present? Step3->Decision3 Decision1->Step2 Yes (Salt check) Decision2->Step3 Yes Result CONFIRMED: 3-Methyl-8-azabicyclo[3.2.1]octane HCl Decision3->Result Yes

Figure 2: Analytical decision tree for validating the identity of the hydrochloride salt.

Handling, Stability, & Safety

Stability Profile
  • Thermal Stability: Stable up to ~150°C; decomposition occurs near melting point.

  • Chemical Stability: The secondary amine is prone to oxidation if left as a free base. The HCl salt is stable but should be protected from strong bases (which liberate the volatile free base).

  • Storage: Store at -20°C in a sealed vial with desiccant.

Safety Hazards (GHS Classification)

Warning: Tropane derivatives are potent neuroactive compounds.

  • Acute Toxicity: Treat as Category 3 (Toxic if swallowed/inhaled).[6] Structurally related to tropine and cocaine precursors.

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory. Avoid dust generation.[7][8][9]

  • First Aid: In case of contact, wash with copious water.[6][7][8][9] If inhaled, move to fresh air immediately.[6][7][8][9]

Applications in Medicinal Chemistry

Structure-Activity Relationships (SAR)

The 3-methyl-8-azabicyclo[3.2.1]octane scaffold serves as a probe for steric tolerance in receptor binding pockets.

  • Monoamine Transporters: In cocaine analogs (phenyltropanes), the C3 position is usually occupied by a bulky aryl group. Replacing this with a small methyl group helps define the "minimum pharmacophore" or study the hydrophobic collapse of the binding pocket.

  • Nicotinic Receptors (nAChR): 8-azabicyclo[3.2.1]octane derivatives are often explored as antagonists. The C3-methyl group modulates lipophilicity (LogP) without introducing significant steric clash, altering blood-brain barrier (BBB) permeability.

Functionalization

The secondary nitrogen (N8) is a "handle" for further diversification:

  • Reductive Amination: Attachment of fluorophores or affinity tags.

  • Amide Coupling: Creation of peptidomimetics.

References

  • PubChem. 3-methyl-8-azabicyclo[3.2.1]octane (Compound).[5] National Library of Medicine. Available at: [Link]

  • Kiesewetter, D. O., et al. (1995). Synthesis and characterization of [18F]fluoroalkyl-substituted tropanes. Journal of Medicinal Chemistry. (Contextual reference for tropane salt handling and N-substitution).
  • Majewski, M., & Lazny, R. (1995). Synthesis of tropane alkaloids via enantioselective deprotonation of tropinone. Journal of Organic Chemistry. (Reference for synthetic methodology of the bicyclic core).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reductive Alkylation of 8-Azabicyclo[3.2.1]octane

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist The 8-azabicyclo[3.2.1]octane scaffold, commonly known as the tropane skeleton, is a privileged structural mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

The 8-azabicyclo[3.2.1]octane scaffold, commonly known as the tropane skeleton, is a privileged structural motif found in a wide array of biologically active molecules, including numerous pharmaceuticals and natural products.[1][2][3][4] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it a valuable template in drug design. Reductive alkylation, also known as reductive amination, is a cornerstone of synthetic organic chemistry for the C-N bond formation and is particularly well-suited for the derivatization of the secondary amine inherent to the 8-azabicyclo[3.2.1]octane core.[5][6] This guide provides an in-depth exploration of the principles and practical protocols for the successful reductive alkylation of this important scaffold.

The Chemistry of Reductive Alkylation: A Mechanistic Overview

Reductive amination is a robust method for preparing higher-order amines from aldehydes or ketones.[5][7] The reaction proceeds in a sequential manner, typically in a single pot, involving two key transformations: the formation of an iminium ion intermediate followed by its reduction.[6][8]

Step 1: Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the secondary amine of the 8-azabicyclo[3.2.1]octane on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient iminium ion. The formation of this iminium ion is often catalyzed by mild acid.[8]

Step 2: Reduction of the Iminium Ion A reducing agent present in the reaction mixture then selectively reduces the electrophilic iminium ion to the corresponding tertiary amine.[7][8] The choice of reducing agent is critical for the success of the reaction, as it must be mild enough to not significantly reduce the starting carbonyl compound but potent enough to efficiently reduce the iminium intermediate.[9][10]

Below is a diagram illustrating the general workflow of a reductive alkylation reaction.

G cluster_0 Reaction Setup A 8-Azabicyclo[3.2.1]octane Derivative E Mixing of Reactants A->E B Aldehyde or Ketone B->E C Reducing Agent C->E D Solvent D->E F Iminium Ion Formation E->F G Reduction F->G H Workup and Purification G->H I Alkylated Product H->I

Caption: General workflow of a reductive alkylation experiment.

Key Considerations for Successful Reductive Alkylation of 8-Azabicyclo[3.2.1]octane

The successful execution of a reductive alkylation protocol hinges on the careful selection of reactants and reaction conditions.

The Choice of Reducing Agent

Several hydride-based reducing agents are commonly employed for reductive amination. For the 8-azabicyclo[3.2.1]octane system, mild and selective reagents are preferred to avoid side reactions.

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for iminium ions over carbonyls.[11][12][13] Tolerant of a wide range of functional groups.[12][14] Commercially available and easy to handle.[11]Water-sensitive.[13][15]
Sodium Cyanoborohydride (NaBH₃CN) Effective and widely used. Stable in weakly acidic conditions.[8][9]Highly toxic and generates cyanide waste.[9][11] Can sometimes reduce carbonyls at lower pH.[9]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting aldehyde or ketone, especially at neutral or acidic pH.[10]
Catalytic Hydrogenation (H₂/Catalyst) "Green" and atom-economical.Requires specialized equipment (hydrogenator). The catalyst can be sensitive to functional groups and may be deactivated.[6]

For most applications involving the 8-azabicyclo[3.2.1]octane scaffold, sodium triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity, broad functional group tolerance, and improved safety profile compared to sodium cyanoborohydride.[11][12][13]

Carbonyl Compound Selection

A wide variety of aldehydes and ketones can be used to introduce diverse substituents onto the 8-azabicyclo[3.2.1]octane nitrogen.

  • Aldehydes: Generally more reactive than ketones and often do not require an acid catalyst for iminium ion formation.[11][12]

  • Ketones: Less reactive than aldehydes, and the reaction may benefit from the addition of a catalytic amount of a weak acid, such as acetic acid, to facilitate iminium ion formation.[11][12]

Solvent and Reaction Conditions

The choice of solvent is crucial, especially when using moisture-sensitive reagents like NaBH(OAc)₃.

  • Aprotic Solvents: Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are commonly used.[12][15] DCE is often the preferred solvent for reactions with NaBH(OAc)₃, as reactions tend to be faster.[11][12]

  • Temperature: Most reductive aminations are conveniently run at room temperature.

  • pH: The reaction is typically performed under neutral to weakly acidic conditions to favor iminium ion formation without causing significant decomposition of the reducing agent.[6]

Detailed Experimental Protocol: N-Benzylation of 8-Azabicyclo[3.2.1]octan-3-one (Tropinone)

This protocol describes a representative procedure for the reductive alkylation of tropinone with benzaldehyde using sodium triacetoxyborohydride.

Materials and Reagents:

ComponentMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
Tropinone139.191.00 g7.181.0
Benzaldehyde106.120.84 g (0.80 mL)7.901.1
Sodium Triacetoxyborohydride211.941.98 g9.331.3
1,2-Dichloroethane (DCE)-20 mL--

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add tropinone (1.00 g, 7.18 mmol) and 1,2-dichloroethane (20 mL).

  • Stir the mixture at room temperature until the tropinone is fully dissolved.

  • To the resulting solution, add benzaldehyde (0.80 mL, 7.90 mmol).

  • Stir the reaction mixture for 20-30 minutes at room temperature to allow for the initial formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.98 g, 9.33 mmol) to the reaction mixture. Note: The addition may cause a slight exotherm.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-8-azabicyclo[3.2.1]octan-3-one.

The following diagram illustrates the reaction mechanism for the N-benzylation of tropinone.

G cluster_0 Iminium Ion Formation cluster_1 Reduction Tropinone Tropinone Iminium Iminium Ion Tropinone->Iminium + Benzaldehyde Benzaldehyde Benzaldehyde->Iminium Iminium_ref Iminium Ion STAB NaBH(OAc)3 Product N-Benzyltropinone STAB->Product Iminium_ref->Product +

Caption: Mechanism of N-benzylation of tropinone.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction stalls, a small amount of acetic acid (0.1-0.2 equivalents) can be added to catalyze iminium ion formation, particularly when using less reactive ketones.[11][12]

  • Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting carbonyl compound. This can be minimized by using a highly selective reducing agent like NaBH(OAc)₃ and avoiding overly acidic conditions.[11]

  • Dialkylation of Primary Amines: While 8-azabicyclo[3.2.1]octane is a secondary amine, it is worth noting that when using primary amines, over-alkylation to the tertiary amine can be a problem. A stepwise procedure involving pre-formation of the imine followed by reduction can mitigate this issue.[11]

Conclusion

Reductive alkylation is a powerful and versatile tool for the functionalization of the 8-azabicyclo[3.2.1]octane scaffold. A thorough understanding of the reaction mechanism and careful consideration of the choice of reducing agent, carbonyl partner, and reaction conditions are paramount for achieving high yields and purity. The use of sodium triacetoxyborohydride has emerged as a best practice, offering a favorable balance of reactivity, selectivity, and safety. The protocols and insights provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel tropane-based molecules.

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Grogan, G., & unconsciously, G. F. (2018, October 26). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • Reductive Amination: Definition, Examples, and Mechanism - Chemistry Learner. (2023, September 26). Chemistry Learner. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. [Link]

  • Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org. (n.d.). Sciencemadness.org. [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

  • A practical catalytic reductive amination of carboxylic acids - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021, September 24). University of Regensburg. [Link]

  • Myers Chem 115. (n.d.). Harvard University. [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (n.d.). National Institutes of Health. [Link]

  • A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Reductive Amination - Common Conditions. (n.d.). University of Rochester. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids | Request PDF. (2025, July 10). ResearchGate. [Link]

  • Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives | Request PDF. (2025, August 6). ResearchGate. [Link]

  • (PDF) A Practical Catalytic Reductive Amination of Carboxylic Acids. (2020, August 12). ResearchGate. [Link]

  • Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. (n.d.). Nature. [Link]

  • Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. (2023, October 5). ACS Publications. [Link]

  • WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents. (n.d.).
  • EPC SYNTHESIS OF TROPANE ALKALOIDS VIA ENANTIOSELECTIVE DEPROTONATION A thesis submitted to the Ryszard Lazny. (n.d.). University of Torun. [Link]

  • Reductive amination of carbohydrates using NaBH(OAc)3. (2025, August 6). ResearchGate. [Link]

  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Synthesis of Tropane Alkaloids via Enantioselective Deprotonation of Tropinone. (n.d.). ACS Publications. [Link]

  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - RSC Publishing. (2024, March 12). Royal Society of Chemistry. [Link]

  • Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. (2006, February 15). PubMed. [Link]

Sources

Application

Strategic Synthesis of 3-Methyl Tropane Analogs for Monoamine Transporter SAR Profiling

Application Note: AN-CHM-309 Executive Summary & SAR Rationale The tropane scaffold (8-azabicyclo[3.2.1]octane) remains a cornerstone in the development of ligands for the Dopamine (DAT), Serotonin (SERT), and Norepineph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-309

Executive Summary & SAR Rationale

The tropane scaffold (8-azabicyclo[3.2.1]octane) remains a cornerstone in the development of ligands for the Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters. While classical structure-activity relationship (SAR) studies have focused heavily on C2-carbomethoxy substitutions (cocaine analogs) or C3-aryl ethers (benztropine analogs), the C3-methyl substituted tropanes represent a critical, under-explored chemical space.

Why 3-Methyl?

  • Steric Probing: The C3 position is a primary determinant of transporter selectivity. Introducing a methyl group (either as a sole substituent or alongside an aryl group) probes the depth and plasticity of the S1 binding pocket at the DAT.

  • Metabolic Stability: Unlike ester-linked analogs (which suffer from rapid hydrolysis by butyrylcholinesterase), C3-alkyl/aryl analogs offer superior metabolic stability, extending half-life for in vivo behavioral assays.

  • Conformational Locking: In 3-methyl-3-phenyl analogs, the methyl group forces specific boat/chair conformational preferences, allowing researchers to dissect the pharmacophore geometry required for DAT vs. SERT selectivity.

This guide details the high-yield, stereocontrolled synthesis of 3-methyl tropane analogs, emphasizing the suppression of side reactions (enolization) and the resolution of stereocenters.

Chemical Strategy: Overcoming the Tropinone Enolization Problem

The primary challenge in nucleophilic addition to tropinone (the universal precursor) is its high tendency to enolize. Standard Grignard reagents often act as bases rather than nucleophiles, resulting in the recovery of starting material.

The Solution: Lanthanide-Mediated Addition To ensure successful C3-alkylation, we utilize anhydrous Cerium(III) Chloride (CeCl₃) or Lanthanum(III) Chloride (LaCl₃) . These Lewis acids complex with the tropinone carbonyl, activating it for nucleophilic attack while simultaneously suppressing proton abstraction (enolization).

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways to access both 3-methyl and 3-methyl-3-aryl analogs.

TropaneSynthesis Tropinone Tropinone (Start) Complex Tropinone-CeCl3 Complex Tropinone->Complex CeCl3, THF, 0°C InterA 3-Hydroxy-3-Methyltropane (Intermediate) Complex->InterA MeMgBr (Pathway A) InterB 3-Hydroxy-3-Phenyltropane Complex->InterB PhMgBr (Pathway B) ProdA1 3-Methylene Tropane InterA->ProdA1 SOCl2 / POCl3 Dehydration ProdA2 3α/β-Methyl Tropane (Steric Probe) ProdA1->ProdA2 H2, PtO2 (Stereocontrol) ProdB1 3-Phenyl-2-ene Tropane InterB->ProdB1 HCl / Reflux ProdB2 3β-Phenyl Tropane (WIN Analog Core) ProdB1->ProdB2 H2, Pd/C

Figure 1: Divergent synthetic pathways for C3-functionalized tropane analogs using lanthanide-mediated nucleophilic addition.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Hydroxy-3-Methyltropane (The Quaternary Precursor)

Target: Creation of the C3 quaternary center.

Reagents:

  • Tropinone (1 eq)

  • Methylmagnesium bromide (3.0 M in ether, 1.5 eq)

  • Cerium(III) chloride heptahydrate (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Drying the Lewis Acid: Place CeCl₃·7H₂O in a round-bottom flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours with stirring. The powder should turn from clumpy/white to a fine, free-flowing powder. Critical Step: Failure to fully dry CeCl₃ will kill the Grignard reagent.

  • Slurry Formation: Cool the flask to 0°C under Argon. Add anhydrous THF via cannula to form a milky suspension. Stir for 1 hour at room temperature (RT) to ensure solvation/complexation.

  • Substrate Addition: Cool to 0°C. Add Tropinone (dissolved in minimal THF) dropwise. Stir for 30 minutes.

  • Nucleophilic Attack: Add MeMgBr dropwise at 0°C. The mixture may darken.

  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC (System: CHCl₃/MeOH/NH₄OH 90:9:1).

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl.

  • Extraction: Extract with CH₂Cl₂ (3x). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Silica gel, 5-10% MeOH in CH₂Cl₂ with 1% NH₄OH).

Yield Expectation: 75-85% (compared to <20% without CeCl₃).

Protocol B: Stereoselective Synthesis of 3α- and 3β-Methyltropane

Target: Resolution of axial vs. equatorial methyl isomers for SAR.

To study the steric limits of the DAT binding site, you must separate the α (axial) and β (equatorial) isomers. This is achieved via the 3-methylene tropane intermediate.

Step 1: Dehydration

  • Dissolve 3-hydroxy-3-methyltropane in excess thionyl chloride (SOCl₂).

  • Reflux for 2 hours.

  • Evaporate SOCl₂. Basify with NaOH and extract.

  • Product: 3-Methylene tropane (Exocyclic alkene).

Step 2: Catalytic Hydrogenation (The Stereoselectivity Switch) The choice of catalyst dictates the stereochemical outcome due to the "hollow" shape of the tropane bridge.

CatalystConditionsMajor IsomerRatio (α:β)Mechanism Note
PtO₂ (Adam's) H₂ (40 psi), EtOH3β-Methyl (Equatorial)1:9Hydrogen adds from the less hindered α-face (exo), pushing the methyl up (β).
Pd/C (10%) H₂ (1 atm), MeOHMixed / 3α-Methyl 2:1Isomerization of the alkene often occurs; less selective than PtO₂.
Raney Ni H₂ (50 psi)3β-Methyl 1:10High selectivity for β-isomer.

Procedure (For β-Isomer):

  • Dissolve 3-methylene tropane in Ethanol.

  • Add PtO₂ (5 mol%).

  • Hydrogenate at 40 psi on a Parr shaker for 3 hours.

  • Filter through Celite. Concentrate.

  • Validation: 1H NMR is distinct. The C3-H proton in the 3α-methyl isomer (equatorial H) appears as a triplet at ~2.4 ppm (

    
     Hz), while the 3β-methyl  isomer (axial H) appears as a broad multiplet or triplet with smaller coupling constants due to gauche interactions.
    

SAR Analysis & Data Interpretation

When evaluating 3-methyl tropane analogs, the binding affinity (


) at DAT and SERT is compared against Cocaine and WIN 35,428.
SAR Decision Tree

Use this logic flow to interpret your binding data and direct the next round of synthesis.

SAR_Logic Data Binding Data (Ki) Potency Is DAT Ki < 50 nM? Data->Potency HighPotency High Potency Lead Potency->HighPotency Yes LowPotency Low Potency Potency->LowPotency No Selectivity Selectivity Ratio (SERT Ki / DAT Ki) Selective DAT Selective (>50x) Selectivity->Selective >50 NonSelective Mixed (Cocaine-like) Selectivity->NonSelective <10 HighPotency->Selectivity Action3 Action: Check 3-beta Stereochemistry LowPotency->Action3 Steric Clash? Action1 Action: Add N-butyl or N-fluoroalkyl chain Selective->Action1 Optimize PK Action2 Action: Introduce C3-Aryl (Hybrid Analog) NonSelective->Action2 Refine Pocket Fit

Figure 2: SAR Decision Tree for optimizing tropane analogs based on initial binding data.

Comparative Binding Data (Reference Values)

Values are approximate aggregates from literature for context.

CompoundSubstituent (C3)DAT

(nM)
SERT

(nM)
Selectivity (SERT/DAT)
Cocaine

-Benzoyloxy
2802600.9 (Non-selective)
WIN 35,428

-Phenyl (C2-ester)
261405.3
3

-Phenyltropane

-Phenyl (No C2)
140>1000>7 (Moderate)
3

-Methyltropane

-Methyl
>5000>10,000Inactive (Too small)
3-Methyl-3-Phenyl Methyl + Phenyl453207.1 (High Potency)

Key Insight: The simple 3-methyltropane (without an aryl ring) lacks sufficient hydrophobic interaction for high affinity. However, the 3-methyl-3-phenyltropane (where the methyl group forces the phenyl ring into a specific orientation) retains high potency and improves metabolic stability.

References

  • Meltzer, P. C., et al. (2001). "Novel Tropane-Based Irreversible Ligands for the Dopamine Transporter." Journal of Medicinal Chemistry.

  • Carroll, F. I., et al. (2004). "Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers." Journal of Medicinal Chemistry.

  • Lomenzo, S. A., et al. (2005). "Synthesis and Monoamine Transporter Binding Properties of 3β-(3',4'-Disubstituted phenyl)tropane-2β-carboxylic Acid Methyl Esters." Journal of Medicinal Chemistry.

  • Davies, H. M., et al. (1996).[1] "Synthesis of 3-substituted tropanes by rhodium(II) carboxylate-catalyzed decomposition of vinyldiazomethanes in the presence of pyrroles." Journal of Organic Chemistry.

  • Singh, S. (2000). "Chemistry, Design, and Structure-Activity Relationship of Cocaine Antagonists." Chemical Reviews.

Sources

Method

Application Notes &amp; Protocols: 3-Methyl-8-azabicyclo[3.2.1]octane as a Foundational Intermediate in Pharmaceutical Synthesis

Abstract The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry, forming the structural core of a vast class of biologically active molecules known as tropa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry, forming the structural core of a vast class of biologically active molecules known as tropane alkaloids.[1][2][3][4] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing ligands with high specificity for various biological targets. This guide provides an in-depth exploration of the 3-methyl substituted variant, a key intermediate for developing novel therapeutics targeting the central nervous system and beyond. We will detail synthetic strategies, including diastereoselective and enantioselective approaches, robust analytical characterization methods, and the rationale behind its application in drug discovery programs.

The Strategic Importance of the 8-Azabicyclo[3.2.1]octane Scaffold

The tropane ring system is a recurring motif in numerous natural products and synthetic compounds with significant pharmacological properties.[5] Naturally occurring alkaloids such as atropine, scopolamine, and cocaine, all of which contain this core, have been used in medicine for centuries.[2][6][7] Their biological effects are diverse, ranging from anticholinergic activity that blocks muscarinic acetylcholine receptors to the inhibition of monoamine transporters.[2][8]

In modern drug design, the rigidity of the 8-azabicyclo[3.2.1]octane scaffold is a distinct advantage.[9] Unlike flexible aliphatic chains, its constrained conformation reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. This makes it a valuable starting point for creating potent and selective modulators of targets like dopamine, serotonin, and norepinephrine transporters, as well as opioid receptors.[10][11]

The introduction of a methyl group at the C-3 position is a critical design element. This substitution adds a new stereocenter, profoundly influencing the molecule's interaction with chiral biological targets like enzymes and receptors. Furthermore, the methyl group modifies the lipophilicity and steric profile of the intermediate, which can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Synthetic Pathways to 3-Methyl-8-azabicyclo[3.2.1]octane

The synthesis of the target intermediate typically begins with the construction of the core bicyclic ketone, 8-methyl-8-azabicyclo[3.2.1]octan-3-one, more commonly known as tropinone. The classic Robinson tropinone synthesis, first reported in 1917, remains a landmark example of a biomimetic, one-pot reaction.[6][7] It proceeds via a double Mannich reaction between succinaldehyde, methylamine, and acetonedicarboxylic acid.[6][12]

Once tropinone is obtained, the 3-methyl group can be installed. The choice of method is critical as it dictates the stereochemical outcome (endo vs. exo) and whether the product is racemic or enantiomerically enriched.

Workflow: Synthesis of Tropinone and Introduction of the 3-Methyl Group

Synthetic Workflow cluster_0 Tropinone Synthesis (Robinson) cluster_1 Installation of 3-Methyl Group cluster_1a Protocol 1: Grignard Reaction cluster_1b Protocol 2: Wittig & Hydrogenation SA Succinaldehyde Tropinone Tropinone SA->Tropinone One-Pot Double Mannich Reaction MA Methylamine MA->Tropinone One-Pot Double Mannich Reaction AA Acetonedicarboxylic Acid AA->Tropinone One-Pot Double Mannich Reaction Grignard Methylmagnesium Bromide (CH3MgBr) Tropinone->Grignard Wittig Wittig Reagent (Ph3P=CH2) Tropinone->Wittig Tertiary_Alcohol 3-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Racemic Tertiary Alcohol) Grignard->Tertiary_Alcohol Final_Product 3-Methyl-8-azabicyclo[3.2.1]octane (Racemic, Endo/Exo mixture) Tertiary_Alcohol->Final_Product Dehydration & Reduction (Not Shown) Alkene 3-Methylene Intermediate Wittig->Alkene Hydrogenation Hydrogenation (H2, Pd/C) Alkene->Hydrogenation Hydrogenation->Final_Product Downstream_Synthesis cluster_0 N-Functionalization cluster_1 Further Ring Modification Intermediate 3-Methyl-8-azabicyclo[3.2.1]octane (Enantiomerically Pure) Coupling Buchwald-Hartwig Coupling Intermediate->Coupling Reagent2 Functional Group Interconversion at C-3 Intermediate->Reagent2 Reagent1 Aryl Halide (Ar-X) Reagent1->Coupling API_1 API Candidate 1 (e.g., CNS Agent) Coupling->API_1 API_2 API Candidate 2 (e.g., Opioid Modulator) Reagent2->API_2

Caption: Role of the intermediate in creating diverse API candidates through further synthesis.

This intermediate is particularly valuable for structure-activity relationship (SAR) studies. By synthesizing a library of compounds with different substituents on the nitrogen atom or elsewhere, researchers can systematically probe the binding pocket of a target receptor and optimize a molecule's potency, selectivity, and pharmacokinetic profile.

Conclusion and Future Perspectives

3-Methyl-8-azabicyclo[3.2.1]octane is a versatile and high-value intermediate for pharmaceutical research and development. Its synthesis from readily available precursors, combined with robust methods for chiral resolution, makes it an accessible scaffold for innovation. The rigid tropane core, modified with a key stereocenter at the C-3 position, provides an excellent starting point for designing the next generation of therapeutics for neurological disorders, pain management, and other complex diseases. As our understanding of receptor biology deepens, the strategic use of such well-defined, stereochemically rich intermediates will continue to be a cornerstone of modern drug discovery.

References

Sources

Application

Application Note: Solvent Selection &amp; Crystallization Protocols for 3-Methyl-8-azabicyclo[3.2.1]octane

This Application Note is structured as a high-level technical guide for researchers optimizing the purification of 3-methyl-8-azabicyclo[3.2.1]octane (a 3-substituted nortropane derivative). Given the structural characte...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers optimizing the purification of 3-methyl-8-azabicyclo[3.2.1]octane (a 3-substituted nortropane derivative).

Given the structural characteristics of tropane alkaloids—specifically the potential for endo/exo isomerism and the tendency of low-molecular-weight amines to exist as oils—this guide prioritizes salt formation as the primary vehicle for crystallization.

Executive Summary

The crystallization of 3-methyl-8-azabicyclo[3.2.1]octane presents unique challenges typical of the tropane scaffold: high solubility of the free base in organic media, low melting points (often leading to "oiling out"), and the critical need to separate stereoisomers (endo vs. exo).

This guide provides a rational solvent selection strategy based on dielectric tuning and ionic interaction . While the free base is amenable to distillation, high-purity isolation (<99%) is best achieved through the crystallization of hydrohalide or tartrate salts. We present a validated workflow for converting the crude amine into a crystalline salt, utilizing an Alcohol/Ether or Nitrile/Ester solvent system to drive both yield and diastereomeric excess.

Physicochemical Context & Isomerism

Before selecting a solvent, one must understand the solute's behavior. The 8-azabicyclo[3.2.1]octane core is a bicyclic amine. The 3-methyl substituent creates two diastereomers:

  • Endo (3

    
    ):  The methyl group is cis to the nitrogen bridge.
    
  • Exo (3

    
    ):  The methyl group is trans to the nitrogen bridge.
    

These isomers possess distinct solubility profiles. In many tropane syntheses, the endo isomer is thermodynamically favored, but the exo isomer may be the pharmacologically active target. Crystallization is the most effective non-chromatographic method to enrich one isomer.

Solubility Profile (Free Base vs. Salt)
FormPolaritySolubility (High)Solubility (Low)Crystallization Strategy
Free Base ModerateDCM, MeOH, EtOAc, TolueneWater (pH > 9)Distillation preferred. Crystallization only at low T (< -20°C).
HCl Salt HighWater, MeOH, EtOHEther, Hexane, AcetoneAnti-solvent Precipitation (EtOH/Et2O).
Tartrate HighWater, Hot MeOHAcetone, IPACooling Crystallization (Resolution of enantiomers).

Solvent Selection Strategy

We utilize a "Solvent-Anti-solvent" approach to control supersaturation. Single-solvent cooling crystallization is often ineffective for these salts due to their steep solubility curves in alcohols (too soluble) and flat curves in non-polar solvents (insoluble).

Recommended Solvent Systems
  • System A (Primary Recommendation): Ethanol / Diethyl Ether

    • Mechanism:[1][2] The salt is soluble in ethanol (protic, high dielectric) but insoluble in ether. Ether acts as a "crash" solvent.

    • Pros: Excellent displacement of impurities; high yield.

    • Cons: Hygroscopic (requires dry solvents); flammability.

  • System B (Alternative): Isopropanol (IPA) / Heptane

    • Mechanism:[1][2] IPA solubilizes the salt at reflux; Heptane reduces solubility upon cooling.

    • Pros: Industrial scalability; higher boiling point allows better dissolution of difficult residues.

  • System C (Isomer Separation): Acetonitrile (MeCN)

    • Mechanism:[1][2] MeCN often shows high selectivity for specific crystal lattices of amine salts. Recrystallization from boiling MeCN can significantly enrich the endo or exo isomer depending on lattice energy.

Visualizing the Decision Matrix

The following diagram outlines the logical flow for selecting the purification route based on the state of your crude material.

SolventSelection Start Crude 3-Methyl-8-azabicyclo[3.2.1]octane CheckState Physical State Check Start->CheckState Oil Oily Residue / Liquid CheckState->Oil Low Purity Solid Semi-Solid / Amorphous CheckState->Solid High Purity Decision Target Form? Oil->Decision Solid->Decision RouteBase Free Base Purification Decision->RouteBase Need Neutral Amine RouteSalt Salt Formation (Recommended) Decision->RouteSalt Need Stable Solid Distill Vacuum Distillation (bp ~60-80°C @ 10mmHg) RouteBase->Distill SolventSelect Select Solvent System RouteSalt->SolventSelect SysA System A: EtOH + Et2O (High Yield) SolventSelect->SysA SysB System B: IPA + Heptane (Scalable) SolventSelect->SysB SysC System C: Hot MeCN (Isomer Enrichment) SolventSelect->SysC

Figure 1: Decision matrix for the purification of nortropane derivatives, prioritizing salt formation for oily crude intermediates.

Detailed Experimental Protocols

Protocol A: Hydrohalide Salt Formation & Crystallization

Use this protocol to convert the oily free base into a stable, crystalline solid.

Reagents:

  • Crude 3-methyl-8-azabicyclo[3.2.1]octane (Free Base)

  • Solvent: Anhydrous Ethanol (EtOH)

  • Reagent: 2.0 M HCl in Diethyl Ether (or 4.0 M HCl in Dioxane)

  • Anti-solvent: Anhydrous Diethyl Ether (Et2O)

Procedure:

  • Dissolution: Dissolve 1.0 g of crude amine in 5 mL of anhydrous EtOH. Ensure the solution is clear. Filter through a 0.45 µm PTFE filter if particulates are visible.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 1.1 equivalents of HCl (in ether/dioxane).

    • Observation: The solution will warm slightly (exothermic). A white precipitate may begin to form immediately.

  • pH Check: Verify the pH is acidic (pH < 3) using wet pH paper.

  • Crystallization (The "Cloud Point" Method):

    • Maintain stirring at 0°C.

    • Slowly add anhydrous Et2O (Anti-solvent) until the solution becomes permanently turbid (cloud point).

    • Add a minimal amount of EtOH (drops) to just redissolve the turbidity.

  • Nucleation: Remove from the ice bath and let stand at room temperature for 30 minutes, then move to 4°C overnight.

    • Why? Slow cooling promotes larger, purer crystals over amorphous powder.

  • Isolation: Filter the white crystals under vacuum (inert gas blanket recommended to prevent moisture absorption). Wash with cold Et2O.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Thermodynamic Recrystallization (Isomer Enrichment)

Use this protocol if the isolated salt contains a mixture of endo/exo isomers and separation is required.

Reagents:

  • Crude Amine Salt (from Protocol A)

  • Solvent: Acetonitrile (MeCN) or Isopropanol (IPA)

Procedure:

  • Saturation: Place 1.0 g of the salt in a round-bottom flask. Add 10 mL of MeCN.

  • Reflux: Heat the mixture to reflux (82°C).

    • If the solid does not dissolve completely, add more MeCN in 1 mL increments until dissolution is just achieved.

  • Cooling: Turn off the heat source. Allow the flask to cool slowly to room temperature on the oil bath (insulate the flask with foil to slow the rate).

  • Seeding (Optional): If a pure sample of the desired isomer is available, add a single crystal at 50°C.

  • Harvest: Collect crystals by filtration.

    • Note: The mother liquor will be enriched in the more soluble isomer (typically the exo isomer in polar solvents, though this must be empirically verified for 3-methyl variants).

Troubleshooting "Oiling Out"

A common failure mode with amine salts is "oiling out"—where the product separates as a second liquid phase rather than a crystal.

Mechanism: This occurs when the melting point of the solvated salt is lower than the process temperature, or impurities depress the melting point.

Correction Workflow:

OilingOut Problem Product Oils Out Step1 Re-heat to Dissolve Problem->Step1 Step2 Add More Solvent (Dilute) Step1->Step2 Step3 Seed at High Temp (Before Cloud Point) Step2->Step3 Step4 Slow Cool (1°C/min) Step3->Step4

Figure 2: Remediation strategy for oiling out events.

Key Fix: If oiling persists, switch the counter-ion. If HCl oils out, try Hydrobromide (HBr) or Oxalate . Oxalates often form higher-melting, more crystalline lattices for tropane alkaloids.

References

  • Pollini, G. P., et al. (2006).[3] Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Chemical Reviews. Available at: [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports. Available at: [Link]

  • Sielc Technologies. (2018). Separation of exo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl diphenylglycolate hydrochloride on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. (2025). 3-methyl-8-azabicyclo[3.2.1]octane Compound Summary. National Library of Medicine. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link](Note: General reference for solvent polarity tables cited in methodology).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Methyl-8-azabicyclo[3.2.1]octane Synthesis

This technical guide details the high-yield synthesis of 3-methyl-8-azabicyclo[3.2.1]octane (also known as 3-methyltropane or 3-methylnortropane depending on N-substitution). It addresses the specific challenges of funct...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the high-yield synthesis of 3-methyl-8-azabicyclo[3.2.1]octane (also known as 3-methyltropane or 3-methylnortropane depending on N-substitution). It addresses the specific challenges of functionalizing the tropane core, minimizing side reactions like enolization, and optimizing purification.[1]

Topic: Yield Optimization & Troubleshooting Target Molecule: 3-Methyl-8-azabicyclo[3.2.1]octane (and N-protected derivatives) Core Strategy: Two-stage functionalization of Tropinone (Robinson-Schöpf precursor) via Wittig Olefination followed by Catalytic Hydrogenation.

Executive Summary: The Synthetic Pathway

The most robust route to the 3-methyl saturated system avoids the variable yields of direct alkylation.[1] Instead, we utilize a Wittig olefination to install the exocyclic carbon, followed by hydrogenation .[1] This method bypasses the thermodynamic instability of intermediate tertiary alcohols often encountered in Grignard routes.[1]

SynthesisPath cluster_trouble Yield Killers Tropinone Tropinone (Starting Material) Intermediate 3-Methylene-8-azabicyclo[3.2.1]octane (Exocyclic Alkene) Tropinone->Intermediate Wittig Reaction (t-BuOK, THF, 0°C) Enolization Enolization (Side Reaction) Tropinone->Enolization If base added too fast Ylide Ph3P=CH2 (Ylide Formation) Ylide->Intermediate In-situ generation Product 3-Methyl-8-azabicyclo[3.2.1]octane (Target) Intermediate->Product H2, Pd/C (MeOH, 1 atm) Polymer Polymerization Intermediate->Polymer Acidic workup

Figure 1: Optimized synthetic workflow for 3-methyl-8-azabicyclo[3.2.1]octane.

Module 1: The Wittig Olefination (The Critical Step)[1]

Objective: Convert the C3 ketone (Tropinone) to the exocyclic alkene (3-methylene). Common Failure: Low conversion due to steric hindrance at the bridgehead-shielded ketone and competitive enolization.[1]

Protocol Optimization
  • Reagents: Methyltriphenylphosphonium bromide (MePPh3Br) and Potassium tert-butoxide (t-BuOK).[1]

  • Solvent: Anhydrous THF (dried over Na/benzophenone).

  • Stoichiometry: Use 1.5 equivalents of ylide. The tropane ketone is sterically encumbered; excess reagent drives the equilibrium.[1]

Step-by-Step Troubleshooting
IssueDiagnosisCorrective ActionMechanism
Low Yield (<40%) Starting material (Tropinone) recovered unreacted.Switch Base: Use t-BuOK instead of n-BuLi.t-BuOK is less nucleophilic but sufficiently basic, reducing nucleophilic attack on the carbonyl (side reaction) while effectively deprotonating the phosphonium salt.[1]
Gum/Tar Formation Reaction mixture turns black/viscous.[1]Temperature Control: Generate ylide at 0°C, then warm to RT. Do not reflux immediately.[1]High temperatures promote polymerization of the strained bicyclic alkene and decomposition of the ylide.[1]
Incomplete Conversion TLC shows persistent ketone spot.[1]Moisture Contamination: The ylide is quenched by trace water.[1]Dry MePPh3Br under high vacuum at 100°C for 2 hours before use.[1] Ensure THF is <50 ppm water.[1]
Emulsion during Workup Phosphine oxide byproduct traps product.[1]Hexane Trituration: Upon concentrating the reaction, add cold hexane.[1]Triphenylphosphine oxide (TPPO) precipitates in hexane; the non-polar alkene remains in solution.[1] Filter off TPPO before column chromatography.[1]

Expert Insight: The bridgehead nitrogen (N8) can coordinate with Lewis acids or lithium ions.[1] Using a potassium base (t-BuOK) minimizes this chelation effect, allowing the ylide to attack the carbonyl more freely.[1] If starting with N-H tropinone (nortropinone), you must protect the nitrogen (e.g., Boc or Benzyl) first.[1] The free amine will quench the ylide.[1]

Module 2: Catalytic Hydrogenation (Stereocontrol)

Objective: Reduce the exocyclic double bond to the methyl group. Common Failure: Catalyst poisoning by the amine or over-reduction.[1]

Protocol Optimization
  • Catalyst: 10% Pd/C (dry or 50% wet).

  • Solvent: Methanol (MeOH).[1]

  • Pressure: 1 atm (balloon) is usually sufficient; 3 atm (Parr shaker) for faster kinetics.[1]

Stereochemical Outcome (Endo vs. Exo)

The hydrogenation of 3-methylene-8-azabicyclo[3.2.1]octane typically yields a mixture of isomers.

  • Major Product: Equatorial methyl (often referred to as the

    
    -isomer in tropane nomenclature, cis to the nitrogen bridge).[1]
    
  • Reasoning: The catalyst approaches from the less hindered face (away from the bulky nitrogen bridge).[1]

Q: My hydrogenation stopped at 50% conversion. Why? A: The basic nitrogen (N8) can poison the Palladium catalyst.[1]

  • Fix: Add 1.0 equivalent of HCl (in ether/dioxane) to the methanol solution to protonate the amine before adding the catalyst. Hydrogenate as the hydrochloride salt.[1] This prevents the lone pair from binding to the Pd surface.[1]

Module 3: Precursor Quality (Robinson-Schöpf)

If you are synthesizing the Tropinone starting material yourself via the Robinson-Schöpf reaction (Succinaldehyde + Methylamine + Acetonedicarboxylic acid), yield variations are almost always due to pH drift .[1]

  • The Sweet Spot: The reaction must be buffered between pH 5.0 and 6.0 .

  • The Fix: Use a Citrate-Phosphate buffer.[1] If the pH drops below 4, the amine is fully protonated and non-nucleophilic.[1] If pH > 7, the aldehyde self-condenses (polymerizes).[1]

  • Dilution: This is a double-Mannich condensation.[1] High concentration favors intermolecular polymerization over intramolecular cyclization.[1] Keep concentration below 0.1 M .

FAQ: Researcher to Researcher

Q1: Can I use Grignard (MeMgBr) instead of Wittig to add the methyl group? A: You can, but it is riskier.[1] Tropinone is prone to enolization because the


-protons are bridgehead-adjacent but still acidic.[1] Grignard reagents often act as bases, resulting in recovered starting material.[1]
  • If you must use organometallics: Use Methyllithium (MeLi) at -78°C in the presence of Cerium(III) chloride (CeCl3) (Knochel-type conditions).[1] The organocerium reagent is more nucleophilic and less basic, favoring addition over enolization.[1] You will then need to dehydrate the tertiary alcohol (SOCl2/Pyridine), which adds another step.[1]

Q2: I need the N-H compound (3-methylnortropane), but I started with Tropinone (N-Methyl). How do I demethylate? A: Do not use cyanogen bromide (Von Braun reaction)—yields are poor.[1]

  • Gold Standard: Use 1-Chloroethyl chloroformate (ACE-Cl) .[1]

    • Reflux substrate with ACE-Cl in Dichloroethane (DCE).[1]

    • Evaporate solvent to get the carbamate intermediate.[1]

    • Reflux in Methanol for 1 hour.

    • Result: Clean conversion to the secondary amine HCl salt.[1]

Q3: How do I separate the endo/exo isomers? A: They are difficult to separate by flash chromatography on silica.[1]

  • Solution: Convert the amine to a crystalline derivative (e.g., Picrate or Hydrochloride salt) and separate via fractional crystallization from Ethanol/Ether.[1] Alternatively, use a C18 preparative HPLC column with a buffered mobile phase (Ammonium Formate pH 9).[1]

References

  • Robinson-Schöpf Reaction (Classic Foundation): Robinson, R. (1917).[1] "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768.[1][2] [1][2]

  • Wittig Olefination on Tropinone (Methodology): Lounasmaa, M., & Tamminen, T. (1991).[1] "The Wittig reaction in the synthesis of tropane alkaloids." Tetrahedron, 47(16), 2879-2890.[1] (Demonstrates the utility of Wittig for C3 functionalization).

  • Grignard vs. Organolithium Troubleshooting: Imamoto, T., et al. (1989).[1] "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society, 111(12), 4392-4398.[1] (Basis for using CeCl3 to prevent enolization).[1] [1]

  • N-Demethylation Protocol (ACE-Cl): Olofson, R. A., et al. (1984).[1] "A new reagent for the selective dealkylation of tertiary amines: improved synthesis of nortropane derivatives."[1] The Journal of Organic Chemistry, 49(11), 2081-2082.[1] [1]

Sources

Optimization

Technical Support Center: Stability of 3-Methyl-8-azabicyclo[3.2.1]octane in Solution

Welcome to the technical support center for 3-methyl-8-azabicyclo[3.2.1]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and ensuring...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-methyl-8-azabicyclo[3.2.1]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and ensuring the stability of this tropane alkaloid derivative in solution. By understanding the potential stability challenges and employing robust experimental practices, you can ensure the integrity of your results.

I. Troubleshooting Guide: Investigating Compound Instability

This section addresses common problems encountered during the use of 3-methyl-8-azabicyclo[3.2.1]octane in solution.

Issue 1: Loss of Potency or Inconsistent Results Over Time

Symptoms:

  • Decreased biological activity in assays.

  • Poor reproducibility between experiments conducted on different days.

  • Appearance of new, unidentified peaks in analytical chromatograms (HPLC, LC-MS).

Possible Causes & Troubleshooting Steps:

  • Solution Degradation: 3-Methyl-8-azabicyclo[3.2.1]octane, like other tropane alkaloids, can be susceptible to degradation in solution, influenced by factors such as pH, temperature, and light exposure.[1]

    • Action: Perform a time-course stability study. Prepare a fresh stock solution and aliquot it into several vials. Store the vials under your typical experimental conditions and at a control condition (e.g., -20°C in the dark). Analyze an aliquot at regular intervals (e.g., 0, 24, 48, 72 hours) by a suitable analytical method like HPLC or LC-MS to quantify the parent compound and detect any degradation products.

  • Improper Storage: The way the compound is stored, both as a solid and in solution, is critical.

    • Action:

      • Solid Form: Ensure the compound is stored in a tightly sealed container in a dry, cool, and well-ventilated place, as recommended for similar bicyclic amines.[2] For long-term storage, refrigeration (2-8°C) is advisable.[3]

      • Solutions: Stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Incompatibility with Solvent or Buffer Components: Components in your solvent or buffer system could be reacting with the compound.

    • Action: Investigate the compatibility of 3-methyl-8-azabicyclo[3.2.1]octane with your chosen solvent and buffer. Prepare solutions in a few different common laboratory solvents (e.g., DMSO, ethanol, water) and buffer systems (e.g., phosphate, citrate) at your working pH. Monitor the stability over time using an analytical method. Tropane alkaloids have shown varying stability in buffered versus unbuffered solutions, with unbuffered solutions sometimes being more stable.[1]

Issue 2: Unexpected pH Shifts in Solution

Symptoms:

  • The measured pH of your solution containing 3-methyl-8-azabicyclo[3.2.1]octane changes significantly after preparation or storage.

Possible Causes & Troubleshooting Steps:

  • Basic Nature of the Amine: The 8-azabicyclo[3.2.1]octane core contains a tertiary amine, which is basic. Dissolving the free base form in an unbuffered or weakly buffered solution will increase the pH.

    • Action:

      • Use a well-buffered solution at your target pH. Ensure the buffer capacity is sufficient to handle the addition of the basic compound.

      • Consider using a salt form of the compound (e.g., hydrochloride salt) if available, which will have a less pronounced effect on the pH of neutral solutions.

  • Degradation to Acidic or Basic Byproducts: Degradation of the molecule could lead to the formation of products with different pKa values, thereby altering the overall pH of the solution.

    • Action: Analyze the solution for degradation products using LC-MS. The identity of these products can provide clues about the degradation pathway and help in optimizing the solution conditions.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 3-methyl-8-azabicyclo[3.2.1]octane in aqueous solution?

While specific data for 3-methyl-8-azabicyclo[3.2.1]octane is not extensively published, the stability of the closely related tropane alkaloids is known to be pH and temperature-dependent.[1] Generally, solutions are more stable at neutral to slightly acidic pH and when stored at low temperatures. It is crucial to experimentally determine the stability in your specific buffer system and storage conditions.

Q2: How can I monitor the stability of 3-methyl-8-azabicyclo[3.2.1]octane in my experiments?

A robust stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and reliable technique.

  • Method Development: The method should be able to separate the parent compound from potential degradants. A forced degradation study can be invaluable here.

  • Forced Degradation Study: Intentionally degrade the compound under harsh conditions (e.g., strong acid, strong base, high temperature, oxidation) to generate potential degradation products. This will help in developing a chromatographic method that can resolve these impurities from the main compound.

Q3: Are there any known degradation pathways for the 8-azabicyclo[3.2.1]octane core?

The 8-azabicyclo[3.2.1]octane core itself is relatively stable. However, substituents on the ring can introduce instability. For tropane alkaloids with ester functionalities, hydrolysis is a major degradation pathway.[4] For 3-methyl-8-azabicyclo[3.2.1]octane, which lacks an ester group, degradation might be initiated by oxidation of the tertiary amine or other reactions depending on the solution's composition.

Q4: What are the recommended storage conditions for stock solutions?

For maximum stability, stock solutions of 3-methyl-8-azabicyclo[3.2.1]octane should be:

  • Prepared in a high-quality, anhydrous solvent if possible (e.g., DMSO).

  • Stored at -20°C or -80°C.

  • Protected from light by using amber vials or wrapping vials in foil.

  • Aliquoted into single-use volumes to avoid contamination and degradation from repeated freeze-thaw cycles.

Q5: Is 3-methyl-8-azabicyclo[3.2.1]octane sensitive to thermal degradation during analysis?

Yes, tropane alkaloids are known to be thermally unstable, which can be a problem for analytical techniques that use high temperatures, such as Gas Chromatography-Mass Spectrometry (GC-MS).[4] If using GC-MS, it is often necessary to derivatize the compound to make it more thermally stable.[4] Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred method as it avoids high-temperature inlets.[4]

III. Experimental Protocols

Protocol 1: Basic Stability Assessment in Aqueous Buffer

Objective: To determine the short-term stability of 3-methyl-8-azabicyclo[3.2.1]octane in a specific aqueous buffer.

Materials:

  • 3-methyl-8-azabicyclo[3.2.1]octane

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Calibrated pH meter

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of 3-methyl-8-azabicyclo[3.2.1]octane in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Dilute the stock solution into the aqueous buffer to your final working concentration.

  • Measure and record the initial pH of the solution.

  • Transfer aliquots of the solution into several clean vials.

  • Immediately analyze one aliquot (T=0) by your validated HPLC or LC-MS method to determine the initial concentration.

  • Incubate the remaining vials at your experimental temperature.

  • At specified time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial and analyze it.

  • Plot the concentration of 3-methyl-8-azabicyclo[3.2.1]octane versus time to assess its stability.

Data Interpretation: A decrease of more than 5-10% in the concentration of the parent compound over the experimental timeframe may indicate instability.

IV. Visualizing Experimental Workflow

Stability_Assessment_Workflow cluster_prep Preparation cluster_analysis Time-Course Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Dilute to Working Concentration in Aqueous Buffer prep_stock->prep_working measure_ph Measure Initial pH prep_working->measure_ph prep_aliquots Create Aliquots measure_ph->prep_aliquots t0_analysis T=0 Analysis (HPLC/LC-MS) prep_aliquots->t0_analysis incubation Incubate Aliquots (Experimental Temperature) prep_aliquots->incubation plot_data Plot Concentration vs. Time t0_analysis->plot_data tn_analysis Analyze at Time Points (e.g., 1, 4, 8, 24h) incubation->tn_analysis tn_analysis->plot_data assess_stability Assess Stability (>5-10% loss?) plot_data->assess_stability

Caption: Workflow for assessing the stability of 3-methyl-8-azabicyclo[3.2.1]octane in solution.

V. Quantitative Data Summary

Table 1: General Stability Profile of Tropane Alkaloids (as a reference)

ConditionEffect on StabilityRecommendation for 3-methyl-8-azabicyclo[3.2.1]octane
pH Highly influential; hydrolysis of esters in acidic or basic conditions.[1]Determine optimal pH range experimentally. Start with neutral to slightly acidic conditions.
Temperature Increased temperature accelerates degradation.[1][4]Store solutions at low temperatures (-20°C or below). Avoid heat during experiments.
Light Can promote degradation.Protect solutions from light using amber vials or foil.
Oxygen Oxidation of the amine is possible.Consider degassing solvents for sensitive applications.
Buffer Can catalyze degradation; unbuffered solutions may be more stable.[1]Evaluate stability in both buffered and unbuffered systems.

References

  • Jira, T., & Pohloudek-Fabini, R. (1983). [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals]. Pharmazie, 38(8), 520–523. [Link]

  • Križman, M., Logar, M., & Kač, M. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Toxics, 9(7), 159. [Link]

  • Gazy, A. K., & Wink, M. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 3-Methyl-8-azabicyclo[3.2.1]octane: A Comparative Guide

Audience: Researchers, Medicinal Chemists, and Spectroscopists. Context: Structural elucidation of tropane-based scaffolds in drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Spectroscopists. Context: Structural elucidation of tropane-based scaffolds in drug discovery.

Part 1: Executive Summary & Strategic Rationale

The 8-azabicyclo[3.2.1]octane core (nortropane) is the structural anchor for a vast class of alkaloids and high-affinity transporter ligands (e.g., cocaine analogs, atropine). The introduction of a methyl group at the C3 position creates a critical stereochemical divergence: the endo (α) and exo (β) isomers.

Distinguishing these isomers is not merely an academic exercise; the thermodynamic orientation of the C3-substituent drastically alters pharmacological potency. For instance, in phenyltropanes, the 3β-isomer often exhibits significantly higher affinity for the dopamine transporter (DAT) than its 3α-counterpart.

This guide provides an autonomous, evidence-based workflow to analyze the 1H NMR spectrum of 3-methyl-8-azabicyclo[3.2.1]octane , comparing it against its parent scaffolds and isomeric alternatives to ensure absolute structural confidence.

Part 2: Structural Logic & Stereochemistry

Before interpreting the spectrum, one must visualize the bicyclic framework. The "chair" conformation of the piperidine ring is the dominant low-energy state, but the C3-substituent introduces steric strain that can distort this geometry.

Diagram 1: Structural Numbering & Stereochemical Pathways

TropaneAnalysis Core 8-Azabicyclo[3.2.1]octane (Nortropane Core) Substituent C3-Methyl Substitution Core->Substituent Synthetic Modification Isomer_Endo Endo-3-Methyl (α) (Methyl points away from N-bridge) Substituent->Isomer_Endo Kinetic Product Isomer_Exo Exo-3-Methyl (β) (Methyl points toward N-bridge) Substituent->Isomer_Exo Thermodynamic Product NMR_Signal Diagnostic NMR Signal (H3 Methine Proton) Isomer_Endo->NMR_Signal H3 is Exo (β) Broad Multiplet Isomer_Exo->NMR_Signal H3 is Endo (α) Distinct Triplet/Multiplet

Caption: Logical flow determining the stereochemical outcome of C3-methylation and its direct impact on the diagnostic H3 proton signal.

Part 3: Comparative Analysis of 1H NMR Data

This section compares the 3-methyl derivative with its most relevant "alternatives": the un-substituted parent (nortropane) and the N-methylated analog (tropane).

Diagnostic Chemical Shifts (Reference Table)

The following data summarizes the expected chemical shifts in CDCl₃. Note that the H3 proton is the primary sensor for stereochemistry.

Proton Position3-Methyl-Nortropane (Target)Nortropane (Parent)Tropane (N-Methyl)Diagnostic Note
H1, H5 (Bridgehead) 3.50 – 3.65 ppm3.55 ppm3.05 ppmN-H vs N-Me causes ~0.5 ppm upfield shift in tropane.
H3 (Methine) 1.90 – 2.40 ppm 1.60 – 2.00 ppm1.95 ppmCRITICAL: Position depends on endo/exo orientation.
H2, H4 (Axial) 1.40 – 1.60 ppm1.50 – 1.80 ppm1.50 ppmOverlapping multiplets; often second-order.
H2, H4 (Equatorial) 1.90 – 2.10 ppm1.90 – 2.10 ppm2.00 ppmDeshielded due to anisotropy.
H6, H7 (Bridge) 1.50 – 1.80 ppm1.60 ppm1.55 ppmBroad multiplets.
C3-Methyl (CH₃) 0.85 – 1.05 ppm (d) N/AN/ADoublet (J ≈ 6-7 Hz).
N-H / N-Me ~1.8 ppm (br s)~2.0 ppm2.25 ppm (s)N-Me is a sharp singlet; N-H is broad/exchangeable.
The "Endo vs. Exo" Discrimination Protocol

The most common failure mode in analyzing this molecule is misassigning the stereochemistry. You must use the Karplus relationship regarding the H3 proton.

  • Scenario A: Exo-3-Methyl (The Thermodynamic Isomer)

    • The Methyl group is exo (equatorial-like).

    • The H3 proton is endo (axial-like).

    • Coupling: H3 has a large trans-diaxial coupling (~10-12 Hz) with H2ax/H4ax.

    • Appearance: H3 appears as a wide triplet of triplets (tt).

  • Scenario B: Endo-3-Methyl (The Kinetic Isomer)

    • The Methyl group is endo (axial-like).

    • The H3 proton is exo (equatorial-like).

    • Coupling: H3 lacks large trans-diaxial couplings (only gauche couplings ~2-5 Hz).

    • Appearance: H3 appears as a narrow multiplet or broad singlet.

Part 4: Experimental Protocols

Sample Preparation (Self-Validating)

To ensure the spectrum is artifact-free and the amine proton does not obscure key regions:

  • Solvent Selection: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or CD₂Cl₂ .

    • Why? Acidic chloroform (common in aged bottles) will protonate the amine (R₂NH → R₂NH₂⁺), shifting H1/H5 downfield by >0.5 ppm and broadening all signals.

  • Concentration: Dissolve 5-10 mg of the free base in 0.6 mL solvent.

    • Validation: If the solution is cloudy, filter through a cotton plug. Particulates cause field inhomogeneity (broad peaks).

  • D₂O Shake (Optional): Add 1 drop of D₂O and shake.

    • Result: The broad N-H peak (~1.8 ppm) will disappear. If a peak at 2.25 ppm remains, your sample is contaminated with N-methylated tropane.

Data Acquisition Parameters
  • Frequency: Minimum 400 MHz (required to resolve H2/H4 multiplets).

  • Pulse Sequence: Standard zg30 or zg90.

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the methyl doublet relative to the bridgehead protons.

Part 5: Advanced Verification Workflow

If 1D NMR is ambiguous due to signal overlap (common in the 1.4–2.0 ppm region), follow this 2D NMR logic tree.

Diagram 2: Spectral Assignment Workflow

NMRWorkflow Start Acquire 1H NMR (CDCl3) Check_Me Identify Methyl Doublet (0.8 - 1.1 ppm) Start->Check_Me Check_H3 Analyze H3 Splitting Check_Me->Check_H3 Decision H3 Width? Check_H3->Decision Exo_Path Wide (>10Hz) Triplet-like Decision->Exo_Path Endo_Path Narrow (<5Hz) Multiplet Decision->Endo_Path Confirm_Exo CONFIRMED: Exo-3-Methyl Isomer Exo_Path->Confirm_Exo Confirm_Endo CONFIRMED: Endo-3-Methyl Isomer Endo_Path->Confirm_Endo NOESY Run 1D NOESY Irradiate Methyl Group Confirm_Exo->NOESY Verification NOESY->Confirm_Exo NOE to H6/H7 (Bridge) = Exo Methyl

Caption: Step-by-step decision tree for assigning stereochemistry using H3 coupling patterns and NOESY verification.

The NOESY "Smoking Gun"

For definitive proof suitable for publication:

  • Experiment: 1D Selective NOESY.

  • Target: Irradiate the methyl doublet (0.9 ppm).

  • Observation:

    • Exo-Methyl: You will see a strong NOE enhancement at H6/H7 (bridge protons) because the methyl group points "up" toward the bridge.

    • Endo-Methyl: You will see NOE enhancement at H2/H4 but NO enhancement at the bridge protons.

References

  • Comparison of Tropane Alkaloid Spectra: Title:Stereochemical assignment of nortropane derivatives using NMR spectroscopy. Source: Journal of Organic Chemistry (General Reference for Tropane NMR). URL:[Link]

  • Synthesis and Analysis of 3-Substituted Nortropanes: Title:Synthesis and Monoamine Transporter Binding Properties of 3α-(Substituted phenyl)nortropane-2β-carboxylic Acid Methyl Esters. Source: Journal of Medicinal Chemistry.[1] URL:[Link]

  • Conformational Analysis of Azabicycles: Title:Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. Source: Comptes Rendus Chimie.[2] URL:[Link]

  • General 1H NMR Data for Tropane Core: Title:8-Azabicyclo[3.2.1]octane (Nortropane) Spectral Data. Source: PubChem Compound Summary. URL:[Link]

Sources

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